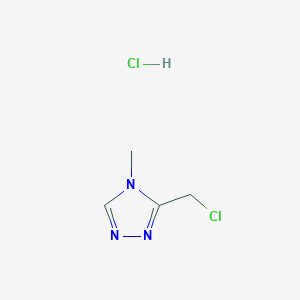

3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Übersicht

Beschreibung

3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride is a derivative of 1,2,4-triazole, a class of compounds known for their diverse range of biological activities and applications in various chemical reactions. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which can be functionalized to produce a wide array of derivatives with different properties and reactivities .

Synthesis Analysis

The synthesis of 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride and related compounds typically involves the functionalization of the triazole ring. For instance, 3-hydroxymethyl-1,2,4-triazoles can be converted to their chloromethyl counterparts, which serve as key intermediates for further chemical transformations . The synthesis of 3-aryl-1,2,4-triazoles has been achieved through reactions involving chloralamides and hydrazine hydrate, indicating the versatility of the triazole core in undergoing various chemical reactions . Additionally, chloro derivatives of 1,2,4-triazole have been synthesized by diazotization of amino-triazoles, demonstrating another method of introducing chloro substituents into the triazole ring .

Molecular Structure Analysis

The molecular structure of triazole derivatives, including those with chloromethyl groups, is characterized by the presence of the triazole ring. The structure of specific triazole compounds has been determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . Theoretical computational studies have also been used to explore the aromatization processes and relative stabilities of triazole tautomers, further contributing to the understanding of their molecular structure .

Chemical Reactions Analysis

1,2,4-Triazole derivatives participate in a variety of chemical reactions. For example, N-chloromethyl-1,2,4-triazoles have been shown to react with sulfur and oxygen nucleophiles, leading to the formation of sulfides and ethers . The reactivity of the triazole ring can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the rate and yield of cycloaddition reactions . Additionally, the chloromethyl group in triazole derivatives can be used for further functionalization, as seen in the synthesis of compounds with dialkoxyphosphonyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride and related compounds are influenced by the substituents attached to the triazole ring. For instance, the introduction of chloromethyl groups can enhance the reactivity of the triazole, making it a valuable intermediate for the synthesis of more complex molecules . The fluorescent behavior of some triazole derivatives indicates potential applications in materials science and as probes in chemical and biological systems . The solubility, melting point, and stability of these compounds can vary widely depending on their molecular structure and the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Synthesis of Energetic Materials

One of the notable applications of 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride is in the synthesis of triazolyl-functionalized monocationic energetic salts. These salts have been prepared through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole with various other compounds. The resulting energetic salts exhibit good thermal stability and relatively high density, making them suitable for applications requiring energetic materials (Wang et al., 2007).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. 4H-triazole derivatives, including those related to 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole, have been used for corrosion and dissolution protection of mild steel in acidic solutions. These compounds serve as mixed-type inhibitors, offering an efficient way to protect metals from corrosion in industrial applications (Bentiss et al., 2007).

Antimicrobial Agents

Additionally, derivatives of 1,2,4-triazole, such as those synthesized from 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride, have shown potential as novel antimicrobial agents. These compounds have been investigated for their effectiveness against various bacteria and fungi, demonstrating significant antimicrobial activity and highlighting the potential for the development of new therapeutic agents (Kaplancikli et al., 2008).

Inhibition of Tuberculosis

Research into the inhibition of tuberculosis has also benefited from compounds derived from 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride. Certain derivatives have been evaluated for their antibacterial activity against Mycobacterium species, showing promise as potential treatments for tuberculosis (Wujec et al., 2008).

Eigenschaften

IUPAC Name |

3-(chloromethyl)-4-methyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3.ClH/c1-8-3-6-7-4(8)2-5;/h3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBQTICLMSHPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride | |

CAS RN |

135206-77-8 | |

| Record name | 4H-1,2,4-Triazole, 3-(chloromethyl)-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135206-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.